Glucose Oxidase Substrate Specificity: Orders of Magnitude More Selective Than Glucose Dehydrogenase for Key Disaccharides
Glucose oxidase from A. niger exhibits exceptional specificity for β-D-glucose, a critical attribute for analytical accuracy. The specificity constants (kcat/Km) for alternative sugars are drastically lower: D-mannose is 400-fold less active, D-galactose is 1000-fold less active, and D-xylose is 3000-fold less active than the native substrate, β-D-glucopyranose [1]. In stark contrast, glucose dehydrogenase (PQQ-GDH) demonstrates comparable catalytic efficiency toward both glucose and maltose [2], introducing a significant risk of interference in samples containing maltose, such as in certain clinical or food matrices. This difference in specificity is a primary determinant for selecting GOx over GDH in applications demanding stringent glucose selectivity.
| Evidence Dimension | Substrate Specificity (Relative Activity) |
|---|---|
| Target Compound Data | β-D-glucose (1), D-mannose (0.0025), D-galactose (0.001), D-xylose (0.00033) |
| Comparator Or Baseline | PQQ-Glucose Dehydrogenase: Glucose (1), Maltose (≈1) |
| Quantified Difference | GOx activity on mannose is 400-fold lower; GDH activity on maltose is approximately equal to glucose |
| Conditions | Enzyme kinetics assays using purified enzymes and defined substrates |
Why This Matters
The 400-3000 fold lower activity on interfering sugars makes GOx essential for accurate glucose quantification in complex samples where maltose or other saccharides may be present.
- [1] KdN Enzymes. God Glucose Oxidase Reagent Technical Datasheet. View Source
- [2] Ferri S, Kojima K, Sode K. Review of glucose oxidases and glucose dehydrogenases: a bird's eye view of glucose sensing enzymes. Journal of Diabetes Science and Technology. 2011;5(5):1068-1076. View Source
